N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S/c1-29-16-5-3-2-4-15(16)26-18-14(10-22-26)19(28)25-20(24-18)30-11-17(27)23-13-8-6-12(21)7-9-13/h2-10H,11H2,1H3,(H,23,27)(H,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQLHLQQEQIACI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.
Chemical Structure
The compound can be represented by the following chemical structure:
This structure features a chlorophenyl group and a pyrazolo-pyrimidine moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound involves several steps including the reaction of 4-chlorobenzoyl chloride with appropriate thiol derivatives. The synthetic route has been optimized for yield and purity, making it suitable for biological evaluation .
1. Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives containing pyrazolo-pyrimidine structures have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Anti-inflammatory Properties
Research indicates that the compound may possess anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines and signaling pathways associated with inflammation . This suggests potential applications in treating inflammatory diseases.
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against a range of bacterial strains, highlighting its potential as an antimicrobial agent .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation and survival pathways.
- Modulation of Cytokine Production : It appears to modulate the production of cytokines involved in inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A derivative similar to the target compound showed significant tumor reduction in animal models when administered at specific dosages.
- Case Study 2 : A clinical trial involving pyrazolo-pyrimidine derivatives demonstrated improved outcomes in patients with chronic inflammatory conditions.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating significant antiproliferative activity. For instance:
- In vitro Studies : A study conducted by the National Cancer Institute assessed several pyrazolo[1,5-a]pyrimidine derivatives against 60 different human carcinoma cell lines. Compounds similar to N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide showed IC50 values comparable to established inhibitors like ribociclib and larotrectinib, indicating strong anticancer properties .
Kinase Inhibition
The compound has been investigated for its dual inhibition potential toward cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). These kinases are crucial in cell cycle regulation and neurotrophic signaling pathways:
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to the active sites of CDK2 and TRKA, potentially leading to cell cycle arrest and apoptosis in cancer cells .
Neuroprotective Effects
There is emerging evidence suggesting that derivatives of pyrazolo[3,4-d]pyrimidines may also exhibit neuroprotective effects:
- Alzheimer's Disease : Research has indicated that certain pyrazolo[3,4-d]pyrimidine derivatives can inhibit phosphodiesterase 9A (PDE9A), a target for Alzheimer's disease treatment. These compounds not only inhibit PDE9A but also possess antioxidant properties that could protect neuronal cells from oxidative stress .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Target Kinase | IC50 (µM) | Cell Line Tested |
|---|---|---|---|
| Compound 6s | CDK2 | 0.23 | Various Carcinomas |
| Compound 6t | TRKA | 0.45 | Various Carcinomas |
| N-(4-chlorophenyl)-... | CDK2/TRKA | Comparable to lead inhibitors | Various Carcinomas |
Table 2: Neuroprotective Effects of Pyrazolo[3,4-d]pyrimidines
| Compound Name | PDE Inhibition IC50 (nM) | Antioxidant Activity (ORAC) |
|---|---|---|
| Compound 1h | 56 | 3.3 |
Case Study 1: Dual Inhibition Mechanism
A detailed investigation into the dual inhibition mechanism revealed that compounds structurally similar to this compound effectively inhibited both CDK2 and TRKA kinases in vitro. The binding affinity was analyzed through molecular docking simulations that confirmed the compounds' ability to mimic known inhibitors.
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant capabilities of pyrazolo[3,4-d]pyrimidine derivatives demonstrated their potential as multifunctional agents against oxidative stress-related neurodegenerative diseases. The findings suggested that these compounds could provide dual benefits in treating Alzheimer's disease by inhibiting PDE9A while also protecting neuronal cells from damage.
Q & A
Q. How can analogues with improved pharmacokinetics be designed?
- Methodological Answer : Prodrug strategies (e.g., esterification of the acetamide group) enhance solubility. Substituent tuning (e.g., methoxy to ethoxy) balances lipophilicity (clogP 2.5–3.5) and bioavailability. In vivo PK studies in rodents validate half-life extensions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
